molecular formula C6H7ClN2O2S B1348100 2-Chloro-4-sulfamoylaniline CAS No. 53297-68-0

2-Chloro-4-sulfamoylaniline

Cat. No. B1348100
M. Wt: 206.65 g/mol
InChI Key: LFIOFZKZCDMGFG-UHFFFAOYSA-N
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Patent
US07388111B2

Procedure details

(4-Hydroxy-2,3-dimethyl-phenyl)-acetic acid ethyl ester (45c) was prepared as described in Example 13. N-(2-Chloro-4-sulfamoyl-phenyl)-2-[4-(4-cyano-2-methyl-phenoxy)-2,3-dimethyl-phenyl]-acetamide (I-25) was prepared starting with 45c utilizing the procedure from example 1 except in step 1, 45c was used in place of 3-bromo-4-hydroxy-phenyl)-acetic acid ethyl ester and 3-methyl-4-fluoro-benzonitrile was used in place of 3-chloro-5-fluoro-benzonitrile and in step 4, 4-amino-3-chloro-benzenesulfonamide was used in place of 4-amino-benzenesulfonamide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([CH3:13])[C:7]=1[CH3:14])[CH3:2].[CH3:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][C:24]=1F)[C:20]#[N:21].[NH2:26][C:27]1[CH:32]=[CH:31][C:30]([S:33]([NH2:36])(=[O:35])=[O:34])=[CH:29][C:28]=1[Cl:37]>C(OC(=O)C)C>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([CH3:13])[C:7]=1[CH3:14])[CH3:2].[Cl:37][C:28]1[CH:29]=[C:30]([S:33](=[O:34])(=[O:35])[NH2:36])[CH:31]=[CH:32][C:27]=1[NH:26][C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][C:24]2[CH:23]=[CH:22][C:19]([C:20]#[N:21])=[CH:18][C:17]=2[CH3:16])=[C:8]([CH3:13])[C:7]=1[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=C(C(=C(C=C1)O)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=C(C(=C(C=C1)O)C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C#N)C=CC1F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)N)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C(C(=C(C=C1)O)C)C)=O
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)S(N)(=O)=O)NC(CC1=C(C(=C(C=C1)OC1=C(C=C(C=C1)C#N)C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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